molecular formula C19H27FN2O B5970914 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one

Katalognummer: B5970914
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: PNGCAVXUDBDOFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one, also known as AG-041R or Ro 64-1056, is a chemical compound that belongs to the spirocyclic piperidine class of drugs. It was first synthesized in 1995 by Hoffmann-La Roche, a Swiss multinational pharmaceutical company. AG-041R has been studied extensively for its potential use as a therapeutic agent for various neurological disorders.

Wirkmechanismus

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one acts as a partial agonist at the dopamine D3 receptor and a full agonist at the serotonin 5-HT1A receptor. It also has moderate affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of these receptors in a way that can improve cognitive function and reduce symptoms of certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine and serotonin release in the brain, which can improve cognitive function and reduce symptoms of certain neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in lab experiments, including its high affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, its moderate affinity for other receptors can make it difficult to isolate the effects of this compound on specific receptors. Additionally, its complex synthesis method and high cost can make it difficult to obtain in large quantities for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor and the serotonin 5-HT1A receptor in neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other neurological disorders.

Synthesemethoden

The synthesis of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 4-fluorobenzylamine and isobutyraldehyde to form the intermediate 4-fluorobenzyl-2-methyl-2-propyl-1,3-dioxolane. This intermediate is then reacted with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, both of which are implicated in the pathophysiology of these disorders.

Eigenschaften

IUPAC Name

7-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c1-15(2)12-21-11-9-19(14-21)8-3-10-22(18(19)23)13-16-4-6-17(20)7-5-16/h4-7,15H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGCAVXUDBDOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.